2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride

Description

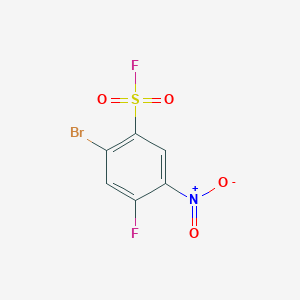

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride (Chemical formula: C₆H₂BrFNO₅S) is a polyhalogenated aromatic sulfonyl fluoride derivative. Its structure features a benzene ring substituted with bromo (position 2), fluoro (position 4), nitro (position 5), and sulfonyl fluoride (position 1) groups. The sulfonyl fluoride moiety (-SO₂F) is highly reactive, making the compound valuable in organic synthesis, particularly in click chemistry and covalent inhibitor design . The electron-withdrawing nitro and halogen groups enhance the electrophilicity of the sulfonyl fluoride, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula |

C6H2BrF2NO4S |

|---|---|

Molecular Weight |

302.05 g/mol |

IUPAC Name |

2-bromo-4-fluoro-5-nitrobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H2BrF2NO4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H |

InChI Key |

DSSYHORSQMYBIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)F)Br)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring.

Bromination: Adding a bromine atom to the benzene ring.

Fluorination: Introducing a fluorine atom to the benzene ring.

Sulfonylation: Adding a sulfonyl fluoride group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Reagents like sodium azide or primary amines.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can produce various sulfonamide derivatives .

Scientific Research Applications

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein labeling.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in biochemical studies and drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties can be contextualized by comparing it to other sulfonyl fluorides and halogenated nitroaromatics. Below is a comparative analysis based on substituent patterns and functional groups (Table 1).

Table 1: Substituent Positions and Functional Groups in Analogues

Key Observations:

- Electron-Withdrawing Effects : The nitro group in the target compound (position 5) significantly increases electrophilicity compared to sulfonamide derivatives lacking nitro substituents (e.g., the analogue in ). This enhances reactivity toward nucleophiles like amines or thiols .

- Halogen Influence : The bromo and fluoro groups in positions 2 and 4, respectively, induce steric and electronic effects. Bromine’s bulkiness may hinder certain reactions, while fluorine’s electronegativity stabilizes the sulfonyl fluoride group.

- Sulfonyl Functionality : Sulfonyl fluorides (target compound) are more reactive than sulfonamides () due to the fluoride-leaving group’s superior leaving ability compared to amines .

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.